molecular formula C21H15NOS B14139301 10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole

10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole

Cat. No.: B14139301
M. Wt: 329.4 g/mol
InChI Key: JYBGOCSTYMGJJK-UHFFFAOYSA-N
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Description

10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole is a heterocyclic compound that belongs to the class of thienoindoles. This compound is characterized by its unique structure, which includes a benzothiophene fused with an indole ring and a methoxyphenyl group. The presence of these fused rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole typically involves multi-step reactions. One common method includes the cyclization of 2-aryl-3-azidothieno[2,3-b]pyridines through thermolysis . This process involves heating the azide precursors in a suitable solvent, such as xylene, to induce the formation of the desired thienoindole structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as anticancer and antimicrobial activities. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C21H15NOS

Molecular Weight

329.4 g/mol

IUPAC Name

10-(4-methoxyphenyl)-[1]benzothiolo[3,2-b]indole

InChI

InChI=1S/C21H15NOS/c1-23-15-12-10-14(11-13-15)22-18-8-4-2-6-16(18)21-20(22)17-7-3-5-9-19(17)24-21/h2-13H,1H3

InChI Key

JYBGOCSTYMGJJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5S4

Origin of Product

United States

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